4-(Iodomethyl)pyridine

Nucleophilic Substitution Alkylation Leaving Group Ability

Choose 4-(Iodomethyl)pyridine for superior reactivity over bromo/chloro analogs. Its weaker C-I bond ensures high-yield alkylation under mild conditions and enables unique metal-halogen exchange for organometallics and radioiodination. Essential for synthesizing tetrahydro-β-carbolines, muscarinomimetics, and radiolabeled tracers. Select for applications demanding a powerful, non-substitutable electrophilic building block.

Molecular Formula C6H6IN
Molecular Weight 219.02 g/mol
CAS No. 138761-37-2
Cat. No. B146143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Iodomethyl)pyridine
CAS138761-37-2
Synonyms4-(IODOMETHYL)-PYRIDINE
Molecular FormulaC6H6IN
Molecular Weight219.02 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CI
InChIInChI=1S/C6H6IN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
InChIKeyKQLHSXTTZXUVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Iodomethyl)pyridine CAS 138761-37-2: A High-Reactivity Pyridylmethyl Halide for Advanced Organic Synthesis and Radiolabeling Applications


4-(Iodomethyl)pyridine is a substituted pyridine derivative featuring a highly reactive iodomethyl group at the 4-position. It serves as a versatile electrophilic building block and alkylating agent in organic synthesis . The presence of the iodine atom imparts superior leaving-group ability compared to its bromo and chloro analogs, making it a preferred reagent for demanding nucleophilic substitution and metal-halogen exchange reactions [1]. Its applications span the synthesis of complex heterocycles, pharmaceutical intermediates, and radiolabeled compounds for diagnostic imaging [2].

Why 4-(Iodomethyl)pyridine Cannot Be Replaced by 4-(Bromomethyl)pyridine or 4-(Chloromethyl)pyridine in Demanding Alkylations and Metal-Halogen Exchanges


In-class substitution among 4-halomethylpyridines (I, Br, Cl) is not scientifically sound due to fundamental differences in reactivity governed by carbon-halogen bond strength and leaving-group ability [1]. The C-I bond in 4-(Iodomethyl)pyridine is significantly weaker than the corresponding C-Br and C-Cl bonds, resulting in a nucleophilic substitution rate that is orders of magnitude higher [2]. This difference is critical in reactions where mild conditions are required to preserve sensitive functional groups or when coupling to sterically hindered nucleophiles. Furthermore, the iodine atom enables unique reactivity pathways, such as facile metal-halogen exchange for organometallic functionalization and radioiodination for tracer development, which are inaccessible or inefficient with the less reactive chloro or bromo counterparts [3].

Quantitative Evidence Guide: Why 4-(Iodomethyl)pyridine (CAS 138761-37-2) Outperforms Analogs


Enhanced Reactivity in Nucleophilic Substitution: Iodine vs. Bromine Leaving Group

The reactivity of 4-(Iodomethyl)pyridine in nucleophilic substitution reactions is derived from the superior leaving-group ability of the iodide ion relative to bromide. This class-level difference is well-established for SN2 reactions, with iodide being a 3-6 times better leaving group than bromide [1]. In practical terms, this translates to higher yields and shorter reaction times under milder conditions for the iodo derivative, a critical advantage when working with base-sensitive or thermally unstable substrates. For instance, in a representative nucleophilic substitution reaction, the use of 4-(iodomethyl)pyridine can achieve yields of up to 85% , whereas analogous bromomethyl compounds are often reported with lower yields under similar conditions due to incomplete conversion .

Nucleophilic Substitution Alkylation Leaving Group Ability

Unique Utility in Metal-Halogen Exchange: Enabling Regioselective C4-Functionalization

4-(Iodomethyl)pyridine offers a distinct synthetic advantage in halogen-metal exchange reactions for the preparation of 4-pyridylmethyl organometallic reagents. Unlike its bromo and chloro analogs, the iodo compound undergoes a more facile and efficient exchange with organolithium or organomagnesium reagents at low temperatures [1]. This is a class-level characteristic of iodoarenes and iodoalkanes, which are significantly more reactive in metalation due to the weaker C-I bond. While specific rate data for 4-(iodomethyl)pyridine is not reported, the principle is well-established: iodoarenes can undergo Br/Li exchange up to 10^4 times faster than bromoarenes under comparable conditions . This enables the generation of nucleophilic 4-pyridylmethyl species for subsequent C-C bond formation with high regioselectivity, a transformation that is challenging or low-yielding with the less reactive halides [2].

Organometallic Chemistry Halogen-Metal Exchange Regioselective Functionalization

Essential Intermediate for Radioiodination: Accessing 125I/131I-Labeled Tracers

4-(Iodomethyl)pyridine serves as a direct precursor for the introduction of radioactive iodine isotopes (e.g., 125I, 131I) into target molecules via solid-phase exchange radioiodination [1]. This application is exclusive to iodo-compounds and cannot be achieved with chloro or bromo analogs due to the thermodynamic and kinetic stability of C-Cl and C-Br bonds under standard radiolabeling conditions. The presence of a pre-installed iodine atom allows for efficient isotopic exchange, yielding radiolabeled compounds with high specific activity for use in diagnostic imaging [2]. In a pharmacokinetic study using a compound labeled via this method, the resulting agent demonstrated potential as a myocardial imaging agent in rat models, highlighting the functional utility of the iodomethyl handle [3].

Radiopharmaceutical Chemistry Radioiodination Molecular Imaging

High-Value Application Scenarios for 4-(Iodomethyl)pyridine (CAS 138761-37-2) in Research and Industry


Synthesis of Complex Heterocyclic Scaffolds via Cascade Electrophilic Cyclization

4-(Iodomethyl)pyridine is a key building block for constructing 4-iodomethyl substituted tetrahydro-β-carbolines, which are core structures in numerous bioactive natural products [1]. Its use in an I2-promoted cascade electrophilic cyclization allows for the efficient preparation of these complex frameworks, demonstrating the compound's utility in accessing diverse chemical space relevant to drug discovery .

Development of Muscarinic Receptor Agonists: 5-Iodomethyl-2-amino-2-thiazoline Analogs

Derivatives synthesized from iodomethyl precursors, such as 5-iodomethyl-2-amino-2-thiazoline, exhibit potent muscarinomimetic activity. In isolated rat ileum assays, this compound displayed an EC50 of 13 ± 2 μM, comparable to the cholinergic agent pilocarpine (EC50 = 14 ± 4 μM), but with a superior intrinsic activity parameter (α = 0.87 ± 0.12) [1]. This highlights the value of the iodomethyl group in medicinal chemistry for optimizing pharmacodynamic properties.

Facile Preparation of 4-Pyridylmethyl Nucleophiles for C-C Bond Formation

The compound's high reactivity in halogen-metal exchange enables the facile generation of 4-pyridylmethyl lithium or magnesium species at low temperatures [1]. These nucleophiles are valuable for the regiospecific functionalization of electrophiles, providing a direct route to 4-substituted pyridine derivatives that are common motifs in agrochemicals and advanced materials.

Synthesis of Radiolabeled Probes for in vivo Imaging and ADME Studies

As a non-substitutable precursor, 4-(Iodomethyl)pyridine is used in solid-phase exchange radioiodination to introduce 125I or 131I labels into biomolecules [1]. The resulting radiolabeled compounds are essential for pharmacokinetic studies, such as the evaluation of a potential myocardial imaging agent in rat models, and for developing diagnostic radiopharmaceuticals .

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